molecular formula C12H14N2O2S2 B7585768 4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one

4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one

Cat. No.: B7585768
M. Wt: 282.4 g/mol
InChI Key: XTDPSTZUORCSBH-UHFFFAOYSA-N
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Description

4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one, also known as TTZ or Thiazolidinedione, is a chemical compound with potential therapeutic applications. It belongs to the class of thiazolidinediones, which are used as insulin sensitizers in the treatment of type 2 diabetes. In

Scientific Research Applications

4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, this compound acts as an insulin sensitizer by activating peroxisome proliferator-activated receptor gamma (PPARγ) and improving insulin sensitivity. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, this compound has been found to have neuroprotective effects and improve cognitive function.

Mechanism of Action

The mechanism of action of 4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one involves its interaction with PPARγ, a nuclear receptor that regulates glucose and lipid metabolism. This compound binds to the ligand-binding domain of PPARγ and induces a conformational change that allows for the recruitment of coactivators and the activation of target genes. This leads to improved insulin sensitivity, decreased inflammation, and other beneficial effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including improved insulin sensitivity, decreased inflammation, and reduced oxidative stress. It has also been found to have anti-cancer and neuroprotective effects. However, this compound has been associated with some adverse effects, such as weight gain and fluid retention.

Advantages and Limitations for Lab Experiments

4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one has several advantages for lab experiments, including its well-established mechanism of action and its ability to modulate gene expression. However, this compound can be expensive and difficult to synthesize, and its effects can be influenced by factors such as diet and exercise.

Future Directions

There are several potential future directions for research on 4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one. One area of interest is the development of more potent and selective PPARγ agonists that have fewer adverse effects. Another area of interest is the investigation of this compound's effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for more research on the long-term effects of this compound use and its potential interactions with other medications.
Conclusion:
In conclusion, this compound is a chemical compound with potential therapeutic applications in various diseases. Its mechanism of action involves its interaction with PPARγ, leading to improved insulin sensitivity and other beneficial effects. While this compound has some limitations and adverse effects, it remains an important area of research for its potential to improve human health.

Synthesis Methods

The synthesis of 4-(2-Thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one involves the reaction of 2-aminothiophene-3-carboxylic acid with N-acylpyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then cyclized with thionyl chloride to obtain the final product.

Properties

IUPAC Name

4-(2-thiophen-3-ylpyrrolidine-1-carbonyl)-1,3-thiazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S2/c15-11(9-7-18-12(16)13-9)14-4-1-2-10(14)8-3-5-17-6-8/h3,5-6,9-10H,1-2,4,7H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDPSTZUORCSBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSC(=O)N2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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